Valconazole

概要

説明

- これは抗真菌薬のカテゴリに属し、真菌感染症の治療に潜在的な用途があります。

準備方法

- バルコナゾールは、以下の手順で合成することができます。

[2-(2,4-ジクロロフェノキシ)-4,4-ジメチル-3-オキソペンチル]トリメチルアンモニウムクロリドの形成:

[2-(2,4-ジクロロフェノキシ)-4,4-ジメチル-3-オキソペンチル]トリメチルアンモニウムヨージドへの変換:

イミダゾール触媒による環化:

化学反応の分析

- バルコナゾールは、酸化、還元、置換反応などのさまざまな反応に関与する可能性があります。

- 一般的な試薬と条件は、特定の反応の種類によって異なります。

- 生成される主な生成物は、反応条件によって異なります。

科学研究への応用

- バルコナゾールの用途は、いくつかの分野にわたります。

抗真菌療法: 抗真菌作用があるため、バルコナゾールは真菌感染症の治療に使用される可能性があります。

化学研究: 研究者は、その反応性と合成化学における用途を探求することができます。

生物学的研究: 真菌細胞への影響と潜在的な作用機序を調査しています。

医学: 臨床試験や研究では、その有効性と安全性を評価する可能性があります。

産業: 抗真菌製剤または医薬品における潜在的な用途。

科学的研究の応用

Antifungal Therapy

Valconazole is primarily studied for its antifungal properties , particularly against invasive fungal infections. Its applications include:

- Treatment of Invasive Aspergillosis : Clinical studies have shown that this compound exhibits effectiveness similar to that of established antifungals like voriconazole. For instance, in a comparative study involving patients with invasive aspergillosis, this compound demonstrated a response rate comparable to that of voriconazole, which has been reported to be around 53% in similar patient populations .

- Candida Infections : this compound has also been evaluated for its efficacy in treating Candida species. In clinical settings, it has been shown to achieve satisfactory outcomes in patients with refractory Candida infections .

Comparative Efficacy

This compound's efficacy can be compared with other azoles such as fluconazole and itraconazole. A summary of findings from various studies is presented in the following table:

| Antifungal Agent | Efficacy Rate (%) | Indication |

|---|---|---|

| This compound | ~53% | Invasive Aspergillosis |

| Voriconazole | ~53% | Invasive Aspergillosis |

| Fluconazole | ~72% | Candidaemia |

| Itraconazole | ~33% | Prophylaxis in stem cell transplants |

This table illustrates that while this compound shows promise, its effectiveness may vary based on the specific infection being treated.

Case Studies and Observational Research

Several case studies have documented the clinical use of this compound:

- Case Study on Hyperkalemia : A patient treated with voriconazole (not directly with this compound but relevant due to their similar profiles) developed hyperkalemia attributed to adrenal insufficiency induced by the drug. This highlights the importance of monitoring side effects associated with antifungal therapies .

- Observational Studies : Research involving a cohort of 825 patients indicated that higher plasma concentrations of voriconazole (and potentially applicable to this compound) correlate positively with clinical response rates. This suggests that therapeutic drug monitoring could optimize treatment outcomes .

Future Directions and Research Needs

Further research is essential for establishing comprehensive safety profiles and long-term efficacy data for this compound. Areas requiring attention include:

- Longitudinal Studies : To assess the long-term outcomes and safety of this compound in diverse patient populations.

- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.

- Comparative Effectiveness Research : To better understand how this compound stacks up against newer antifungal agents entering the market.

作用機序

- バルコナゾールが抗真菌作用を発揮する正確なメカニズムは、まだ完全に解明されていません。

- 真菌細胞内の特定の分子成分を標的にし、それらの増殖または生存経路を阻害すると考えられています。

類似化合物の比較

- バルコナゾールの独自性は、他の抗真菌薬と比較することで強調できます。

- 類似の化合物には、フルコナゾール、イトラコナゾール、ケトコナゾールなどのアゾール系が含まれます。

類似化合物との比較

- Valconazole’s uniqueness can be highlighted by comparing it to other antifungal agents.

- Similar compounds might include azoles like fluconazole, itraconazole, and ketoconazole.

生物活性

Valconazole, a triazole antifungal agent, is primarily used for the treatment of invasive fungal infections. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and clinical efficacy against various fungal pathogens.

This compound exerts its antifungal effects through the inhibition of the enzyme 14-alpha-lanosterol demethylase, which is crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the accumulation of toxic sterols and disrupts the integrity of the fungal cell membrane, ultimately resulting in cell death. This mechanism is similar to that of other triazole antifungals, such as voriconazole and fluconazole, with a notable selectivity for fungal cytochrome P450 enzymes over mammalian enzymes .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several important characteristics:

- Absorption : this compound is well absorbed when administered orally, with a bioavailability exceeding 95%. Peak plasma concentrations are typically reached within 1 to 2 hours post-administration.

- Distribution : The volume of distribution is approximately 4.6 L/kg, indicating extensive tissue distribution. Notably, cerebrospinal fluid concentrations can reach 42% to 67% of plasma levels in certain patient populations .

- Metabolism : this compound is metabolized primarily in the liver via cytochrome P450 enzymes (CYP2C19, CYP2C9, CYP3A4). Genetic polymorphisms can affect metabolism rates, leading to variations in drug exposure among different populations .

Efficacy Against Fungal Pathogens

This compound has demonstrated significant activity against a range of fungal pathogens. Its efficacy has been evaluated in various clinical studies:

Table 1: Efficacy Against Common Fungal Pathogens

Case Studies and Clinical Findings

- Myelodysplastic Syndrome-like Response : A case study reported a patient with systemic lupus erythematosus who developed MDS-like reactions after this compound treatment. Symptoms included visual impairment and hematologic abnormalities. Discontinuation of this compound led to significant improvement in symptoms and laboratory values .

- Hyperkalemia Incident : Another case involved a hospitalized patient who developed hyperkalemia attributed to this compound. Upon discontinuation, electrolyte levels normalized, confirming the drug's role in the adverse reaction .

- Brain Abscess Treatment : A successful case was documented where this compound was used to treat a brain abscess caused by Pseudallescheria boydii, demonstrating its potential effectiveness in severe infections .

特性

CAS番号 |

56097-80-4 |

|---|---|

分子式 |

C16H18Cl2N2O2 |

分子量 |

341.2 g/mol |

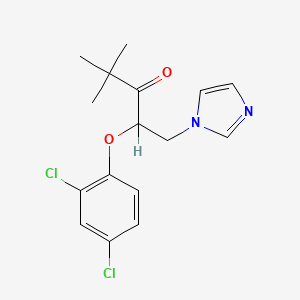

IUPAC名 |

2-(2,4-dichlorophenoxy)-1-imidazol-1-yl-4,4-dimethylpentan-3-one |

InChI |

InChI=1S/C16H18Cl2N2O2/c1-16(2,3)15(21)14(9-20-7-6-19-10-20)22-13-5-4-11(17)8-12(13)18/h4-8,10,14H,9H2,1-3H3 |

InChIキー |

JDSGUKVHXNGRIP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)C(CN1C=CN=C1)OC2=C(C=C(C=C2)Cl)Cl |

正規SMILES |

CC(C)(C)C(=O)C(CN1C=CN=C1)OC2=C(C=C(C=C2)Cl)Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Valconazole |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。